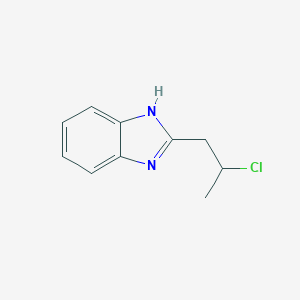
2-(2-chloropropyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloropropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different areas. It is a benzimidazole derivative that has been synthesized and studied extensively.
Applications De Recherche Scientifique
2-(2-chloropropyl)-1H-benzimidazole has been studied for its potential applications in different areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It also shows potential as an anti-inflammatory agent and has been studied for its effects on the immune system. Furthermore, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-(2-chloropropyl)-1H-benzimidazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. It also appears to have an effect on the immune system by modulating the production of cytokines, which are proteins that regulate immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also appears to have an effect on the expression of genes involved in inflammation and immune responses. In addition, it has been shown to have an effect on the levels of neurotransmitters in the brain, which may be relevant to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chloropropyl)-1H-benzimidazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, which makes it suitable for use in different experimental settings. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 2-(2-chloropropyl)-1H-benzimidazole. One area of interest is the development of more potent analogs that could have improved antitumor activity. Another direction is the investigation of its effects on other diseases, such as autoimmune disorders. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, this compound is a benzimidazole derivative that has shown potential for use in different areas of scientific research. Its synthesis method is relatively straightforward, and it exhibits antitumor and anti-inflammatory activity. While its mechanism of action is not fully understood, it has been investigated for its effects on the immune system and in the treatment of neurodegenerative diseases. Further research is needed to fully understand its potential applications and to identify new directions for investigation.
Méthodes De Synthèse
The synthesis of 2-(2-chloropropyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-chloropropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, and the product is obtained after purification and isolation.
Propriétés
Numéro CAS |
19401-81-1 |
|---|---|
Formule moléculaire |
C10H11ClN2 |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
2-(2-chloropropyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3,(H,12,13) |
Clé InChI |
AFHQSXPBIHUHCD-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)Cl |
SMILES canonique |
CC(CC1=NC2=CC=CC=C2N1)Cl |
Synonymes |
Benzimidazole, 2-(2-chloropropyl)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
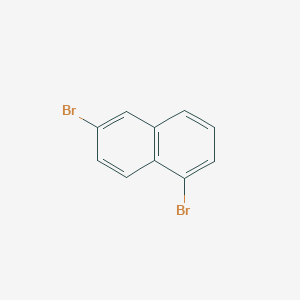
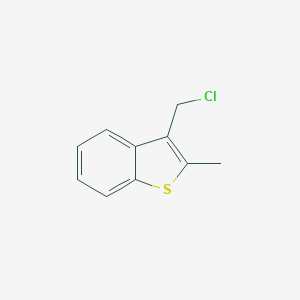
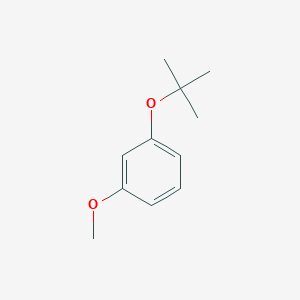
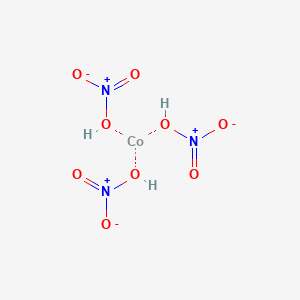
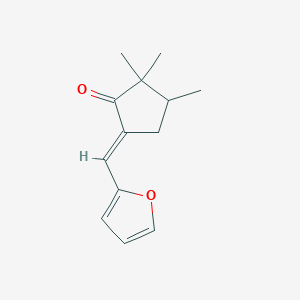
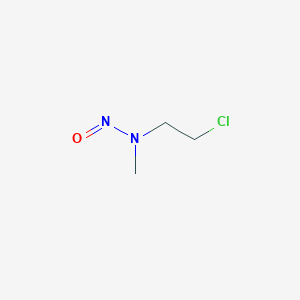
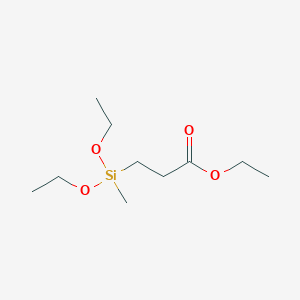
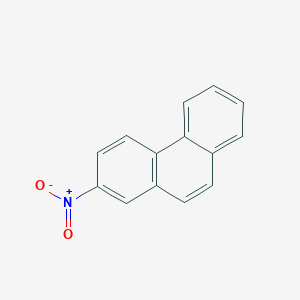
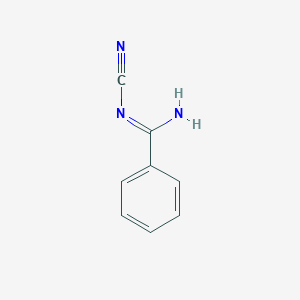
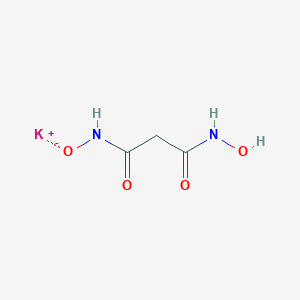

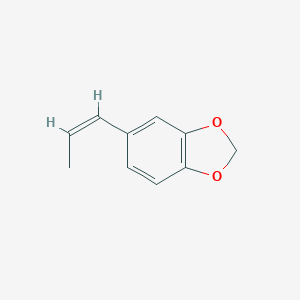
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)